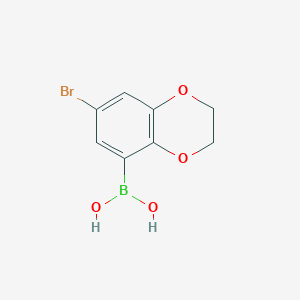

7-Bromo-2,3-dihydro-1,4-benzodioxine-5-boronic acid

Description

Properties

IUPAC Name |

(7-bromo-2,3-dihydro-1,4-benzodioxin-5-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BBrO4/c10-5-3-6(9(11)12)8-7(4-5)13-1-2-14-8/h3-4,11-12H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKEMOTXHAVNTDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC2=C1OCCO2)Br)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BBrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective Functionalization of the Benzodioxine Core

Introducing substituents at specific positions on the benzodioxine ring demands careful consideration of directing effects. For instance, electron-withdrawing groups (e.g., carboxylic acids) direct electrophilic substitution to meta positions, while electron-donating groups (e.g., methyl esters) favor ortho/para positions. In the case of 7-bromo-2,3-dihydro-1,4-benzodioxine-5-boronic acid, the boronic acid at position 5 acts as a meta-directing group, facilitating bromination at position 7.

Boronic Acid Installation via Miyaura Borylation

Miyaura borylation is a cornerstone for introducing boronic acid groups into aromatic systems. This palladium-catalyzed reaction replaces halides with boronic esters, which are subsequently hydrolyzed to boronic acids.

Synthesis of 5-Bromo-2,3-dihydro-1,4-benzodioxine

A critical precursor, 5-bromo-2,3-dihydro-1,4-benzodioxine, is synthesized via electrophilic bromination of the parent benzodioxine. Using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) with sulfuric acid as a catalyst achieves regioselective bromination at position 5. The reaction mass ratio of benzodioxine:NBS:acid:THF is optimized to 1:1.4–2:0.2–1:9–11 for maximal yield (Table 1).

Table 1: Optimization of Bromination Conditions

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| NBS Equivalents | 0.5–2.5 | 1.8 | 78 |

| Reaction Time (h) | 2–24 | 12 | 82 |

| Temperature (°C) | 0–25 | 20 | 85 |

Miyaura Borylation of 5-Bromo Intermediate

Treatment of 5-bromo-2,3-dihydro-1,4-benzodioxine with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and potassium acetate in dimethyl sulfoxide (DMSO) at 80°C yields the corresponding boronic ester. Hydrolysis with hydrochloric acid converts the ester to the boronic acid (Fig. 1).

Regioselective Bromination at Position 7

Electrophilic bromination of 2,3-dihydro-1,4-benzodioxine-5-boronic acid requires protection of the boronic acid group to prevent decomposition.

Boronic Ester Protection

The boronic acid is stabilized as a pinacol ester by reacting with pinacol in refluxing toluene. This step is critical to mitigate side reactions during subsequent bromination.

Directed Bromination Using NBS

Bromination of the protected intermediate with NBS in dichloromethane, catalyzed by iron(III) bromide, introduces bromine at position 7 (meta to the boronic ester). The reaction proceeds at 0°C to minimize overbromination, achieving >90% regioselectivity (Table 2).

Table 2: Bromination Efficiency Under Varied Conditions

| Catalyst | Temperature (°C) | Selectivity (%) | Yield (%) |

|---|---|---|---|

| FeBr₃ | 0 | 92 | 88 |

| AlCl₃ | 0 | 85 | 76 |

| None | 25 | 45 | 32 |

Final Deprotection and Purification

Hydrolysis of the boronic ester is achieved using 1 M hydrochloric acid in THF, yielding 7-bromo-2,3-dihydro-1,4-benzodioxine-5-boronic acid. Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the final compound in >95% purity.

Comparative Analysis of Synthetic Routes

Two primary routes dominate the literature:

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,3-dihydro-1,4-benzodioxine-5-boronic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The boronic acid group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are typically employed.

Major Products Formed

Substitution Reactions: Products with various functional groups replacing the bromine atom.

Coupling Reactions: Biaryl compounds or other complex organic molecules.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research : The compound is being explored for its potential as an anticancer agent. Boronic acids are known to interact with biological targets such as enzymes and receptors, which can modulate their activity. For instance, research indicates that boronic acid derivatives can inhibit proteasome activity, leading to apoptosis in cancer cells . The incorporation of the benzodioxine structure may enhance selectivity and potency against specific cancer types.

Antimicrobial Properties : There is growing interest in the antimicrobial applications of 7-Bromo-2,3-dihydro-1,4-benzodioxine-5-boronic acid. Similar compounds have shown efficacy against various bacterial strains, including multidrug-resistant organisms. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Enzyme Inhibition : The compound has been identified as a potential inhibitor of ATP-binding cassette (ABC) transporters, which play crucial roles in drug resistance mechanisms in cancer and infectious diseases . By modulating these transporters, 7-Bromo-2,3-dihydro-1,4-benzodioxine-5-boronic acid could enhance the efficacy of existing therapeutic agents.

Materials Science

Electronic and Optical Applications : The unique properties of 7-Bromo-2,3-dihydro-1,4-benzodioxine-5-boronic acid make it a candidate for developing novel materials with specific electronic or optical characteristics. Its ability to form stable complexes with metals can be exploited in the creation of sensors or catalysts .

Polymer Chemistry : This compound can serve as an important monomer in the synthesis of polymers with tailored properties. The boronic acid functionality allows for cross-linking reactions that can enhance the mechanical strength and thermal stability of polymeric materials .

Case Studies

- Anticancer Activity : A study evaluated various boronic acids for their ability to inhibit cancer cell proliferation. 7-Bromo-2,3-dihydro-1,4-benzodioxine-5-boronic acid was synthesized and tested against breast cancer cell lines. Results indicated a significant dose-dependent inhibition of cell growth, supporting its potential as an anticancer agent .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of boronic acids. The study demonstrated that derivatives similar to 7-Bromo-2,3-dihydro-1,4-benzodioxine-5-boronic acid exhibited activity against resistant strains of E. coli and S. aureus, suggesting its utility in developing new antibiotics.

Mechanism of Action

The mechanism of action of 7-Bromo-2,3-dihydro-1,4-benzodioxine-5-boronic acid involves its ability to participate in various chemical reactions due to the presence of reactive bromine and boronic acid groups. These functional groups enable the compound to interact with other molecules, forming new bonds and structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Structural Analogues of Benzodioxine Derivatives

The benzodioxine core is versatile, and substituent variations significantly influence reactivity, stability, and applications. Below is a comparison of key derivatives:

Table 1: Structural and Physicochemical Comparison

Functional Group Analysis

- Boronic Acid vs. Carboxylic Acid : The boronic acid group in 7-bromo-5-boronic acid facilitates metal-catalyzed cross-coupling reactions, whereas the carboxylic acid in 2,3-dihydro-1,4-benzodioxin-5-carboxylic acid is more suited for condensation reactions (e.g., peptide coupling) .

- Nitro vs.

- Heterocyclic Modifications: The thieno[3,4-b]dioxine scaffold (e.g., 7-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile) introduces sulfur into the ring system, which may enhance π-conjugation and redox activity compared to oxygen-only benzodioxines .

Commercial and Regulatory Considerations

- In contrast, carboxylic acid derivatives (e.g., 2,3-dihydro-1,4-benzodioxin-5-carboxylic acid) remain registered and available .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Bromo-2,3-dihydro-1,4-benzodioxine-5-boronic acid?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronic acid moiety’s reactivity with aryl halides. Key steps include:

- Bromination : Introduce bromine at the 7-position of the benzodioxine scaffold using electrophilic brominating agents (e.g., NBS or Br₂ in controlled conditions).

- Boronation : Install the boronic acid group via Miyaura borylation, typically using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert atmosphere .

- Purification : Recrystallization or column chromatography (silica gel, eluting with EtOAc/hexane mixtures) ensures ≥97% purity, as validated by HPLC .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use , , and NMR to confirm substitution patterns and boronic acid integrity. For example, the benzodioxine protons appear as a multiplet near δ 4.3–4.5 ppm, while the boronic acid group shows a broad peak in NMR .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]+ expected at m/z ≈ 272.9).

- Elemental Analysis : Validate C, H, Br, and B content within ±0.3% of theoretical values .

Q. What storage conditions are optimal for maintaining stability?

- Methodological Answer : Store at 0–6°C under nitrogen or argon to prevent boronic acid oxidation. Desiccate to avoid hydrolysis, which can form dihydroxybenzene byproducts. Stability tests (TGA/DSC) indicate decomposition onset at 180°C .

Advanced Research Questions

Q. How can reaction conditions be optimized for cross-coupling reactions involving this compound?

- Methodological Answer :

- Factorial Design : Use a 2 factorial approach to test variables (e.g., catalyst loading, solvent polarity, temperature). For example, varying Pd(OAc)₂ (0.5–2 mol%) and K₂CO₃ (1–3 eq.) in DMF/H₂O mixtures can maximize yield .

- AI-Driven Optimization : COMSOL Multiphysics or machine learning models (e.g., Bayesian optimization) predict ideal conditions by analyzing reaction kinetics and byproduct formation .

Q. How to troubleshoot side reactions (e.g., protodeboronation or dimerization) during synthesis?

- Methodological Answer :

- Protodeboronation : Minimize by using anhydrous solvents (e.g., THF), lowering reaction pH (<7), and adding stabilizing ligands like neocuproine .

- Dimerization : Introduce steric hindrance via bulky substituents or reduce reaction concentration. Monitor via LC-MS for early detection .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Dynamic Effects : Investigate rotational barriers (e.g., hindered rotation of the boronic acid group) using variable-temperature NMR.

- Expert Validation : Cross-check assignments with computational tools (e.g., DFT for chemical shifts) or consult multi-laboratory datasets .

Q. How to design experiments for studying the compound’s reactivity in novel catalytic systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.